molecular formula C30H22O10 B593241 (-)-GB-1a CAS No. 220611-41-6

(-)-GB-1a

Cat. No.: B593241
CAS No.: 220611-41-6
M. Wt: 542.496
InChI Key: MXEIKUWMKSYEII-KBKXWFDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

(-)-GB-1a is primarily obtained through the extraction and isolation from the leaves of Garcinia travancorica. The process involves solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compounds are then purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

(-)-GB-1a undergoes various chemical reactions, including oxidation and reduction. It is known to exhibit antioxidant activity, which suggests its involvement in redox reactions . The compound’s structure, featuring multiple hydroxyl groups, allows it to participate in hydrogen bonding and electron transfer reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

(-)-GB-1a exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The compound’s ability to inhibit tyrosinase activity involves binding to the enzyme’s active site, preventing the oxidation of tyrosine to melanin . This mechanism is particularly relevant in the context of skin lightening and anti-aging products.

Properties

IUPAC Name

(2R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-11,22,27,29,31-36H,12H2/t22-,27+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEIKUWMKSYEII-KBKXWFDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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